5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
The compound 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic molecule with potential applications in various scientific fields
Mechanism of Action
The compound “5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione” appears to contain a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves multiple steps, starting with the preparation of the azepane ring and the diazino pyrimidine core. The key steps include:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor, such as 2-azepanone.
Synthesis of the Diazino Pyrimidine Core: This involves the condensation of appropriate starting materials, such as 1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-pyrimidine-2,4-dione.
Coupling Reactions: The azepane ring and the diazino pyrimidine core are then coupled through a sulfanyl linkage, using reagents like thiols and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include:
Continuous Flow Synthesis: To enhance reaction efficiency and control.
Catalyst Optimization: To improve reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-azepanone: A simpler azepane derivative with different functional groups.
1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-pyrimidine-2,4-dione: Lacks the azepane and sulfanyl groups.
(2-Oxo-azepan-1-yl)-acetic acid: Contains an azepane ring but different substituents.
Uniqueness
The uniqueness of 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-12(2)15-20-16-14(18(26)23(4)19(27)22(16)3)17(21-15)28-11-13(25)24-9-7-5-6-8-10-24/h12H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXLBOPHWRWGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC(=O)N3CCCCCC3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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